2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate
2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0716927
InChI:
InChI=1S/C23H15FO5/c1-27-19-5-3-2-4-18(19)23(26)28-16-10-11-17-20(13-16)29-21(22(17)25)12-14-6-8-15(24)9-7-14/h2-13H,1H3/b21-12+
SMILES:
COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)F)O3
Molecular Formula:
C23H15FO5
Molecular Weight:
390.4 g/mol
2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate
CAS No.:
Cat. No.: VC0716927
Molecular Formula: C23H15FO5
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H15FO5 |
|---|---|
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | [(2E)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methoxybenzoate |
| Standard InChI | InChI=1S/C23H15FO5/c1-27-19-5-3-2-4-18(19)23(26)28-16-10-11-17-20(13-16)29-21(22(17)25)12-14-6-8-15(24)9-7-14/h2-13H,1H3/b21-12+ |
| Standard InChI Key | DBTDCTQPURDPEO-CIAFOILYSA-N |
| Isomeric SMILES | COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C\C4=CC=C(C=C4)F)/O3 |
| SMILES | COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)F)O3 |
| Canonical SMILES | COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)F)O3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator